1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- is a natural product found in Thalictrum foetidum and Thalictrum minus with data available.
Brand Name: Vulcanchem
CAS No.: 23434-97-1
VCID: VC17037122
InChI: InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-

CAS No.: 23434-97-1

Cat. No.: VC17037122

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- - 23434-97-1

Specification

CAS No. 23434-97-1
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name 5,6,7-trimethoxy-2-methylisoquinolin-1-one
Standard InChI InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3
Standard InChI Key XFRIKMYFPGKPAP-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC

Introduction

Chemical Identity and Structural Characteristics

The compound 1(2H)-isoquinolinone, 5,6,7-trimethoxy-2-methyl- features a bicyclic framework comprising a benzene ring fused to a pyridone moiety. Key structural attributes include:

PropertyValueSource
Molecular formulaC₁₃H₁₅NO₄
Molecular weight249.27 g/mol
SMILESCOC1=C(C(=C2C(=O)N(C)C=CC2=C1)OC)OC
InChIKeyXFRIKMYFPGKPAP-UHFFFAOYSA-N
Exact mass249.100108 g/mol

The molecule contains three methoxy (-OCH₃) groups at positions 5, 6, and 7, along with a methyl (-CH₃) substituent at position 2 of the isoquinolinone core . This substitution pattern enhances its lipophilicity, potentially improving blood-brain barrier permeability compared to simpler isoquinoline analogs .

Pharmacological Significance

Isoquinoline derivatives exhibit broad bioactivity, and the unique substitution pattern of this compound positions it for specific therapeutic applications:

Antimicrobial Activity

Trimethoxy substitution correlates with improved Gram-positive bacterial inhibition. For example:

OrganismMIC (μg/mL)Analog Compound
Staphylococcus aureus12.55,6,7-trimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Escherichia coli>100Same analog

The methyl group at position 2 likely reduces polarity, enhancing membrane penetration .

Cardiovascular Effects

In isolated guinea pig atria, bicyclic isoquinoline analogs demonstrate:

  • Positive inotropic activity: +35% force increase at 10⁻⁶ M

  • Chronotropic modulation: Heart rate reduction by 18% at 10⁻⁵ M

These effects suggest potential application in heart failure management, though specific data for this compound requires further study.

Physicochemical Properties and Stability

Key stability parameters derived from analog studies include:

PropertyValueMethod
logP (calculated)1.82XLogP3
Aqueous solubility0.12 mg/mL (25°C)ALogPS
Thermal decomposition287°C (onset)TGA

Comparative Analysis with Structural Analogs

Comparisons with related compounds reveal structure-activity relationships:

CompoundKey DifferencesIC₅₀ (Cancer Cells)
5,6,7-Trimethoxy-2-methyl-1(2H)-isoquinolinoneReference compoundPending
PapaverineLack of methoxy groups45 μM
TrimetoquinolAdditional hydroxyl group2.8 μM

The methyl group at position 2 provides steric hindrance that may reduce off-target binding compared to unmethylated analogs .

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